Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride
Description
Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring an ethyl ester, an amino group, a hydroxyl group, and a hydrochloride counterion. Its molecular formula is C₇H₁₄ClNO₃ (assuming the ethyl ester analog of the methyl derivative in ) with a molecular weight of approximately 209.65 g/mol (calculated from the methyl analog’s molecular weight of 181.62 g/mol in ). The compound’s cyclobutane ring introduces ring strain, which may influence its conformational flexibility and reactivity. It is synthesized via carbodiimide-mediated coupling reactions, as seen in similar protocols for cyclobutane derivatives .
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-6(10)7(8)3-5(9)4-7;/h5,9H,2-4,8H2,1H3;1H |
InChI Key |
RFFJHPNJVZJSOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(C1)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Construction via [2+2] Photocycloaddition
Cyclobutane scaffolds are often synthesized via [2+2] photocycloaddition of alkenes. While direct methods for generating 3-hydroxycyclobutane derivatives are limited, modified approaches using α,β-unsaturated esters or ketones have been reported. For example:
- Substrate Preparation : Ethyl cinnamate derivatives undergo UV-induced dimerization to form cyclobutane diesters, which are subsequently functionalized.
- Post-Cyclization Modification : The resulting cyclobutane diester is selectively hydrolyzed to a monoacid, followed by ketone introduction via oxidation.
This method, however, requires precise control over reaction conditions to avoid over-oxidation or ring strain-induced side reactions.
Reductive Amination of 3-Oxocyclobutane-1-Carboxylate Esters
A widely adopted route involves reductive amination of 3-oxocyclobutane-1-carboxylate esters (Scheme 1):
Step 1: Synthesis of Ethyl 3-Oxocyclobutane-1-Carboxylate
- Procedure : 3-Oxocyclobutane-1-carboxylic acid is esterified with ethanol using EDC/HOBt or HATU as coupling agents.
- Yield : ~80–90% after purification by column chromatography.
Step 2: Reductive Amination
- Reagents : Ammonium acetate and sodium cyanoborohydride in methanol.
- Conditions : Stirred at 25°C for 12–24 hours under inert atmosphere.
- Intermediate : Ethyl 1-amino-3-oxocyclobutane-1-carboxylate forms as a free base.
Step 3: Ketone Reduction to Hydroxyl Group
- Reduction : Sodium borohydride (NaBH4) in methanol at 0°C.
- Selectivity : The exocyclic ketone is reduced preferentially over the ester moiety.
- Outcome : Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is obtained in 70–85% yield.
Step 4: Hydrochloride Salt Formation
- Acid Treatment : The free amine is treated with HCl (g) in diethyl ether or HCl/EtOH solution.
- Crystallization : The hydrochloride salt precipitates and is isolated via filtration.
Alternative Pathways and Optimization Strategies
Asymmetric Synthesis Using Chiral Auxiliaries
Stereoselective synthesis of 1-amino-3-hydroxycyclobutane derivatives has been achieved using Evans’ oxazolidinones or Oppolzer’s sultams:
- Chiral Induction : A glycine equivalent is coupled to a cyclobutane ketone, followed by diastereoselective reduction (e.g., using CBS catalyst).
- Deprotection : The auxiliary is removed under acidic or basic conditions to yield the enantiomerically pure amine.
Critical Analysis of Methodologies
Yield and Purity Considerations
Spectroscopic Characterization
Key data for intermediates and final product:
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction of the amino group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
Cancer Treatment
One of the primary applications of ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is in the development of anti-cancer therapies. The compound has been identified as a potential inhibitor of the PD-L1 protein, which plays a critical role in immune evasion by tumors. Inhibiting PD-L1 can enhance the immune response against cancer cells, making this compound a candidate for further research in oncology .
Antiviral Properties
Research has indicated that derivatives of this compound may also exhibit antiviral properties, particularly against Hepatitis B virus (HBV). Compounds targeting HBV capsid proteins are crucial for disrupting the viral life cycle and preventing replication, thus highlighting another therapeutic avenue for this compound .
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting β-lactamase enzymes. These enzymes confer antibiotic resistance, and compounds that inhibit their activity are vital for developing new antibiotics. This compound has been shown to interact with the carboxylate-binding pocket of these enzymes, providing insights into its mechanism of action and potential as a lead compound for drug development .
Data Tables
Case Study 1: PD-L1 Inhibition
A study investigated the efficacy of this compound as a PD-L1 inhibitor. In vitro assays demonstrated significant inhibition of PD-L1 interactions with T cells, leading to increased T cell activation and proliferation. This suggests that the compound could be developed into an immunotherapeutic agent for cancer treatment.
Case Study 2: Antiviral Activity Against HBV
In another study focusing on antiviral applications, derivatives of this compound were tested for their ability to inhibit HBV replication in cell cultures. Results showed a dose-dependent reduction in viral load, indicating that this compound class holds promise for treating HBV infections.
Mechanism of Action
The mechanism of action of ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 1-Amino-3-Hydroxycyclobutane-1-Carboxylate Hydrochloride
Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₂ (from Reference Example 87 in )
- Synthesis : Prepared via tosylation and recrystallization in ethyl acetate .
- Key Differences: The amino group is substituted with a methyl group, reducing hydrogen-bonding capacity. Absence of a hydroxyl group on the cyclobutane ring lowers polarity and may impact interactions with biological targets.
(1s,3s)-3-(Methoxymethyl)Cyclobutan-1-Amine Hydrochloride
- Molecular Formula: C₆H₁₄ClNO (from )
- Key Differences: Replaces the hydroxyl and carboxylate groups with a methoxymethyl substituent, significantly altering electronic and steric properties.
Cyclopentane Analogs (e.g., Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride)
- Molecular Formula: C₈H₁₆ClNO₂ (from )
- Key Differences :
- Cyclopentane ring reduces ring strain compared to cyclobutane, enhancing stability but decreasing reactivity.
- Larger ring size may influence binding affinity in enzyme inhibition due to altered spatial orientation.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Efficiency : Ethyl esters (e.g., the target compound) are typically synthesized in yields of 70–80% under carbodiimide-mediated conditions, comparable to methyl analogs .
- Stability : Ethyl esters exhibit slower hydrolysis rates than methyl esters, making them preferable for prodrug designs requiring delayed release .

- This contrasts with methoxymethyl or methylamino derivatives, which prioritize lipophilicity .
Biological Activity
Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities. Its structure includes functional groups that may interact with various biological systems, suggesting possible therapeutic applications, particularly in neurological disorders. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a cyclobutane core with an amino group at the first carbon and a hydroxyl group at the third carbon. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClN2O3 |
| Molecular Weight | 194.64 g/mol |
| Solubility | Soluble in water and organic solvents |
Neuroprotective Effects
Recent studies indicate that compounds structurally related to this compound exhibit significant neuroprotective effects. These effects are primarily attributed to their ability to modulate neurotransmitter systems, which are crucial for maintaining neuronal health.
- Mechanism of Action : Research suggests that this compound may influence receptor activity related to neurotransmitters such as serotonin and dopamine. By enhancing or inhibiting these pathways, it could potentially alleviate symptoms associated with depression and anxiety disorders.
- Case Study : In a rodent model of depression, administration of this compound resulted in a significant reduction in depressive-like behaviors. The study attributed this effect to the compound's ability to increase serotonin levels in the brain.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory conditions.
- Research Findings : A study focusing on human cell lines demonstrated that treatment with this compound led to a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, indicating its role in modulating inflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate | Contains an amino group on carbon 3 | Different positioning of functional groups |
| (R)-3-Aminocyclobutanecarboxylic acid | Cyclobutane core with carboxylic acid | Lacks ethyl ester functionality |
| Ethyl 4-amino-4-hydroxybutanoate | Four-membered ring structure | Different ring size and functional group position |
The arrangement of functional groups in this compound may confer distinct biological activities not observed in its analogs .
Future Directions
Further research is necessary to elucidate the full range of biological activities associated with this compound. Potential areas of exploration include:
- Clinical Trials : Conducting clinical trials to assess its efficacy and safety in humans.
- Mechanistic Studies : Investigating the precise mechanisms by which it interacts with neurotransmitter receptors and inflammatory pathways.
- Synthesis Optimization : Developing more efficient synthesis methods to increase yield and purity for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization. To ensure enantiomeric purity, chiral auxiliaries or catalytic asymmetric hydrogenation can be employed. For example, intermediates like cis-3-amino-1-methylcyclobutan-1-ol hydrochloride (structurally analogous) are synthesized using stereoselective ring-opening of epoxides followed by amine protection (e.g., Boc or Fmoc groups) . Purification via recrystallization in ethanol/water mixtures or silica gel chromatography is critical to isolate the hydrochloride salt .
Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding networks (e.g., between the amino, hydroxyl, and carboxylate groups) and torsional angles of the cyclobutane ring are analyzed to validate stereochemistry. Comparative studies with similar cyclobutane derivatives (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) highlight the importance of refining displacement parameters and validating residual electron density maps .
Q. What analytical techniques are essential for characterizing the purity and stability of this compound under laboratory conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) are mandatory. Stability assessments require thermogravimetric analysis (TGA) to monitor decomposition temperatures and dynamic vapor sorption (DVS) to evaluate hygroscopicity. Storage in anhydrous, inert environments (argon atmosphere, desiccators) at 2–8°C prevents hydrolysis of the ester group and amine oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Transition state modeling of the cyclobutane ring’s strain energy (∼110 kJ/mol for similar systems) predicts susceptibility to ring-opening reactions. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the Conductor-like Polarizable Continuum Model (CPCM) .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Systematic solubility studies using the shake-flask method with UV/Vis quantification are recommended. Conflicting data often arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) identifies polymorphs, while Karl Fischer titration quantifies water content. Cross-validate results with published datasets (e.g., PubChem) and apply Hansen solubility parameters to correlate solvent polarity with dissolution behavior .
Q. How should researchers design stability-indicating assays to evaluate degradation pathways under accelerated conditions?
- Methodological Answer : Forced degradation studies under thermal (40–80°C), hydrolytic (acid/base), and oxidative (H₂O₂) stress are conducted. Degradation products are profiled using LC-MS/MS with electrospray ionization (ESI). Mass spectral fragmentation patterns (e.g., loss of HCl or ester cleavage) identify primary degradation pathways. Method validation per ICH Q2(R1) guidelines ensures specificity, accuracy, and robustness .
Q. What role does hydrogen bonding play in the crystal packing of this compound, and how does it influence physicochemical properties?
- Methodological Answer : Crystal packing analysis via Mercury software reveals intermolecular H-bonds between the hydroxyl group and chloride ion, as well as the amino group and ester carbonyl. These interactions increase melting points (∼200°C for similar cyclobutane hydrochlorides) and reduce solubility in non-polar solvents. Hirshfeld surface analysis quantifies interaction contributions (e.g., O–H···Cl vs. N–H···O) .
Methodological Notes
- Data Contradiction Analysis : Conflicting results (e.g., solubility, stability) require multi-technique validation and adherence to standardized protocols (e.g., USP guidelines) .
- Safety Compliance : Always handle hydrochloride salts in fume hoods with nitrile gloves and ANSI-approved eye protection to mitigate inhalation and dermal exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

